3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
This compound belongs to the class of nitrogen-containing spirocyclic derivatives, characterized by a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. Key structural features include:
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-14-8-9-17(12-15(14)2)20(26)25-21(27)19(16-6-5-7-18(23)13-16)24-22(25)10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRJJSILJUWIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and dimethylbenzoyl groups. Common reagents used in these reactions include chlorinating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structural Features
The compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of the chlorophenyl and dimethylbenzoyl groups enhances its chemical diversity, making it an interesting subject for various chemical studies.
Synthetic Routes
The synthesis of 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves several steps:
- Formation of the Diazaspiro Core : This initial step involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chlorophenyl Group : Achieved through a substitution reaction using chlorinating agents.
- Attachment of the Dimethylbenzoyl Group : This is typically accomplished via acylation reactions with suitable acylating agents.
Industrial Production
In industrial settings, optimization of these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance production efficiency.
Scientific Research Applications
The applications of this compound span several fields:
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex molecules and is used in studies focused on spirocyclic compounds.
Biology
- Biological Activity : Research indicates that this compound may possess antimicrobial and anticancer properties. Its unique structure allows it to interact with biological macromolecules, making it a candidate for further biological studies.
Medicine
- Potential Drug Candidate : Due to its promising biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications.
Industry
- Material Development : The compound is also utilized in developing new materials with specific properties such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects is not well-documented. its interactions with molecular targets likely involve binding to specific receptors or enzymes, leading to changes in biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Spiro Ring Size
- 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (A917618): Shares the 1,4-diazaspiro[4.4]non-3-ene-2-thione core. Substituent difference: 4-chlorophenyl vs. 3-chlorophenyl. Purity: 90% (synthesized for research use) .
- 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Substituent: 4-butoxyphenyl (electron-donating alkoxy group vs. chloro). Purity: 95%; higher lipophilicity due to the butoxy group .
- 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (A677525) :
Non-Spiro Piperazine Derivatives
- 1-(3-Chlorophenyl)piperazine (mCPP): Lacks the spirocyclic system and thione group. Known as a serotonin receptor agonist; highlights the pharmacological relevance of chlorophenyl-piperazine motifs .
Substituent Effects on Properties
*Estimated based on structural analogs.
- Chlorophenyl Position : The 3-chloro substitution (target compound) vs. 4-chloro (A917618) may alter electronic distribution and binding affinity in biological targets.
- Benzoyl vs. .
Pharmacological Potential (Inferred from Analogs)
- Vasopressin Antagonists : Diazaspiro derivatives (e.g., 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine) show activity against neuropsychological disorders, suggesting the target compound’s spiro system may confer receptor selectivity .
- Serotonin Modulation : mCPP’s activity underscores the importance of chlorophenyl-piperazine motifs in CNS targeting .
Biological Activity
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure that is characteristic of various biologically active compounds. The presence of the chlorophenyl and dimethylbenzoyl groups suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Research indicates that compounds with similar structures often exert their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many diazaspiro compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : The interaction with neurotransmitter receptors or transporters can play a significant role in the pharmacodynamics of these compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of diazaspiro compounds. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against several cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial and fungal strains, indicating a potential for development as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of a related diazaspiro compound on breast cancer cells. The results showed a significant reduction in cell viability (IC50 = 10 µM) and induced apoptosis through caspase activation.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, suggesting moderate antimicrobial activity.
Comparative Analysis
The following table summarizes the biological activities reported for structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
